4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
Description
4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a thiazole ring fused to a 1,2,3-triazole moiety. The thiazole ring is substituted with a 2,5-dimethylphenyl group at position 4, while the triazole ring is linked to a phenyl group at position 1. The compound’s molecular formula is C₂₁H₂₀N₆S, with a molecular weight of 407.49 g/mol (as per analogous compounds in ).
Properties
IUPAC Name |
5-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-12-8-9-13(2)15(10-12)16-11-25-19(21-16)17-18(20)24(23-22-17)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMVNUYRESOXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets to induce their effects. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
The compound 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS Number: 1251552-72-3) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5S |
| Molecular Weight | 347.4 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. The presence of these moieties in This compound suggests potential efficacy against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor growth and proliferation. For instance, triazole derivatives have been shown to inhibit steroid sulfatase (STS), an enzyme critical for estrogen synthesis in certain cancers .
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Case Studies :
- A study demonstrated that related compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) .
- In vivo studies using mouse models have shown that derivatives of triazole-thiazole compounds can significantly reduce tumor size when administered at optimized doses .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- In Vitro Studies : Various studies have reported that triazole derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Mechanism : The antimicrobial action is believed to result from the disruption of microbial cell membranes and interference with nucleic acid synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituents : The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances cytotoxicity. For example, compounds with dimethyl substitutions at the para position showed improved activity compared to their mono-substituted counterparts .
- Thiazole Ring Contribution : The thiazole moiety contributes significantly to the overall biological activity by providing a site for interaction with biological targets .
Synthesis Pathways
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors:
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For example, studies have shown that compounds containing triazole rings can inhibit cell proliferation in various cancer cell lines, including leukemia and cervical carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.
Anti-inflammatory Effects
Some studies suggest that triazole derivatives can modulate inflammatory pathways. This property can be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Case Studies
Here are some documented case studies highlighting the applications of 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine:
Implications in Drug Development
The unique structural features and biological activities of this compound position it as a promising candidate for further development as a therapeutic agent. The ability to modify its structure through synthetic chemistry opens avenues for optimizing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: While direct bioactivity data for the target compound is absent, structurally related benzothiazole-triazole hybrids demonstrate IC₅₀ values <10 µM in antiproliferative assays .
- Structure-Activity Relationships (SAR) :
- Methyl groups on aryl rings enhance lipophilicity, improving blood-brain barrier penetration.
- Triazole-thiazole hybrids show superior metabolic stability over triazole-oxadiazole analogs due to reduced oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
